molecular formula C26H21ClN6O3S2 B2468325 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 391918-51-7

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No. B2468325
CAS RN: 391918-51-7
M. Wt: 565.06
InChI Key: NCTAMQGETRAZGS-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C26H21ClN6O3S2 and its molecular weight is 565.06. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Evaluation

A study on the synthesis and evaluation of anticancer activity of 4-thiazolidinones containing the benzothiazole moiety demonstrated that several novel compounds, including variations similar to our compound of interest, have shown anticancer activity across various cancer cell lines such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. One specific compound was identified as a potent candidate with significant anticancer activity, highlighting the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Anticonvulsant and Pharmacological Effects

Another research focused on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, designing, synthesizing, and evaluating them as anticonvulsant agents. The study found that certain synthesized compounds showed considerable anticonvulsant activity, with one compound in particular demonstrating significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Antimicrobial Screening

Research on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring revealed that these compounds exhibited significant antibacterial and antifungal activities. This study suggests the potential of thiazole derivatives in developing new therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Corrosion Inhibition

A study on the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution demonstrated that these compounds offered higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors. This research points to the application of benzothiazole derivatives in protecting materials from corrosion, which is vital in various industrial applications (Hu et al., 2016).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6O3S2/c1-36-19-9-4-6-16(12-19)24(35)28-14-22-31-32-26(33(22)18-8-5-7-17(27)13-18)37-15-23(34)30-25-29-20-10-2-3-11-21(20)38-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTAMQGETRAZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

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